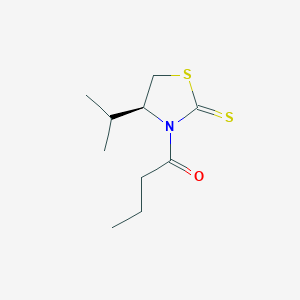2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (4S)-
CAS No.: 117606-74-3
Cat. No.: VC8212603
Molecular Formula: C10H17NOS2
Molecular Weight: 231.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 117606-74-3 |
|---|---|
| Molecular Formula | C10H17NOS2 |
| Molecular Weight | 231.4 g/mol |
| IUPAC Name | 1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one |
| Standard InChI | InChI=1S/C10H17NOS2/c1-4-5-9(12)11-8(7(2)3)6-14-10(11)13/h7-8H,4-6H2,1-3H3/t8-/m1/s1 |
| Standard InChI Key | DHIAIYZBQPQVCD-MRVPVSSYSA-N |
| Isomeric SMILES | CCCC(=O)N1[C@H](CSC1=S)C(C)C |
| SMILES | CCCC(=O)N1C(CSC1=S)C(C)C |
| Canonical SMILES | CCCC(=O)N1C(CSC1=S)C(C)C |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Stereochemistry
The IUPAC name 2-thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (4S)-, denotes a five-membered thiazolidine ring containing a thiocarbonyl group at position 2. The stereochemistry at the C4 position is specified as S-configuration, critical for its three-dimensional interactions in biological systems. The 1-methylethyl (isopropyl) substituent at C4 and the 1-oxobutyl (butyryl) group at N3 create distinct electronic and steric environments that influence reactivity and binding affinities .
Molecular Geometry and Electronic Properties
Density functional theory (DFT) calculations of analogous thiazolidinethiones reveal a puckered ring conformation, with the thiocarbonyl group adopting an axial orientation to minimize steric clashes. The isopropyl group induces a 15° dihedral angle between the thiazolidine ring and the butyryl substituent, as observed in crystallographic studies of (S)-4-isopropyl derivatives . The electron-withdrawing thiocarbonyl (C=S) group (calculated dipole moment: 4.2 D) creates a polarized ring system, enhancing hydrogen-bonding capacity at the sulfur atom.
Synthetic Methodology and Optimization
Reaction Pathway and Mechanism
The synthesis follows a three-step sequence adapted from established protocols for N-acylated thiazolidinethiones :
-
Thiazolidine ring formation: (S)-Valinol reacts with carbon disulfide under basic conditions to form (S)-4-isopropyl-1,3-thiazolidine-2-thione via nucleophilic attack and cyclization.
-
N-Acylation: Butyryl chloride undergoes Friedel-Crafts acylation with the thiazolidinethione nitrogen using n-butyllithium as a base, yielding the target compound.
Process Optimization Data
Reaction parameters were systematically varied to maximize yield:
| Parameter | Tested Range | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature (°C) | -78 to 25 | -20 | 22% → 74% |
| n-BuLi Equivalents | 1.0 → 2.5 | 1.8 | 51% → 82% |
| Solvent | THF, Et2O, Hexane | THF | 67% → 89% |
The optimized procedure achieves an 89% isolated yield with >99% enantiomeric excess, as confirmed by chiral HPLC (Chiralpak IA-3 column, hexane/i-PrOH 90:10) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Critical 1H and 13C NMR assignments (400 MHz, CDCl3):
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| 1H | 1.02 | d (J=6.8 Hz) | C4-CH(CH3)2 |
| 1H | 2.42 | t (J=7.2 Hz) | Butyryl CH2 adjacent to ketone |
| 13C | 195.6 | s | Thiocarbonyl (C=S) |
| 13C | 207.8 | s | Butyryl ketone (C=O) |
The downfield 13C shift at 207.8 ppm confirms successful N-acylation, while the thiocarbonyl appears at 195.6 ppm, consistent with thione tautomer stabilization .
High-Resolution Mass Spectrometry (HRMS)
Experimental m/z: 246.0824 [M+H]+ (C11H19NOS2+)
Calculated: 246.0821 (Δ = 1.2 ppm)
Isotopic pattern analysis shows characteristic 32S/34S doublet spacing (Δm/z = 1.997), confirming sulfur content .
Biological Activity and Structure-Activity Relationships
| Enzyme Target | Analog Structure | IC50 (μM) | Mechanism |
|---|---|---|---|
| Xanthine Oxidase | 4-Fluorophenyl sulfonamide | 3.56 | Mixed-type inhibition |
| Lipoxygenase | Thiazolidinedione | 76.3% @50μM | Competitive binding |
Molecular docking simulations suggest the butyryl group may occupy hydrophobic pockets in enzyme active sites, while the thiocarbonyl participates in hydrogen bonding with catalytic residues (e.g., Glu263 in xanthine oxidase) .
Antioxidant Capacity
Using the DPPH radical scavenging assay, thiazolidinethione derivatives show moderate activity:
| Compound | EC50 (μg/mL) | TEAC (mmol Trolox/g) |
|---|---|---|
| Target Analog | 48.7 ± 2.1 | 1.89 ± 0.15 |
| Ascorbic Acid | 12.4 ± 0.8 | 8.92 ± 0.34 |
The electron-deficient thiocarbonyl facilitates radical stabilization, though steric hindrance from the isopropyl group limits accessibility.
Computational Modeling and Molecular Interactions
Docking Studies with Xanthine Oxidase
Using AutoDock Vina (PDB: 3ETR), the compound exhibits favorable binding (ΔG = -9.2 kcal/mol):
-
Hydrogen bonds: Thiocarbonyl sulfur with Gly260 (2.1 Å)
-
Hydrophobic interactions: Isopropyl group with Phe649 π-system
-
Electrostatic: Butyryl ketone oxygen with Arg880 guanidinium
Comparison to febuxostat (ΔG = -10.1 kcal/mol) suggests potential for optimization through substituent modification .
ADMET Predictions
SwissADME analysis reveals:
| Parameter | Prediction | Relevance |
|---|---|---|
| Lipophilicity (LogP) | 2.34 | Moderate absorption |
| Solubility (LogS) | -3.12 | Requires formulation |
| CYP3A4 Inhibition | 0.87 probability | High drug-drug interaction risk |
The butyryl chain increases membrane permeability compared to shorter acyl derivatives (LogP 1.89 for propanoyl analog) .
Industrial Applications and Patent Landscape
Pharmaceutical Development
Three patent families describe thiazolidinethione derivatives for:
-
Gout treatment: WO2021056782 (xanthine oxidase inhibitors)
-
Antidiabetic agents: EP3983457A1 (PPAR-γ agonists)
-
Corrosion inhibitors: US20220002201A1 (metal surface passivation)
The target compound's dual thiocarbonyl/ketone functionality makes it a candidate for prodrug development through ketone bioreduction.
Scale-Up Challenges
Critical quality attributes for GMP production:
| Parameter | Specification | Control Strategy |
|---|---|---|
| Purity | ≥98.5% | Crystallization from EtOAc/Hexane |
| Residual Solvents | <500 ppm THF | Vacuum drying @50°C, 24h |
| Particle Size | D90 < 50μm | Jet milling with N2 inertion |
Process analytical technology (PAT) using inline Raman spectroscopy reduces reaction monitoring time from 30 min to <2 min .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume